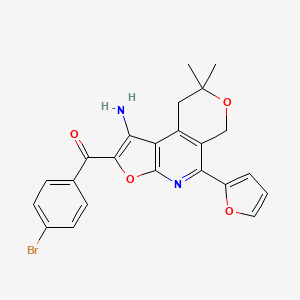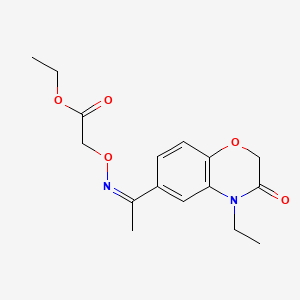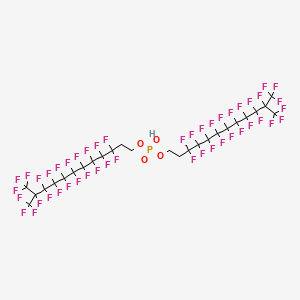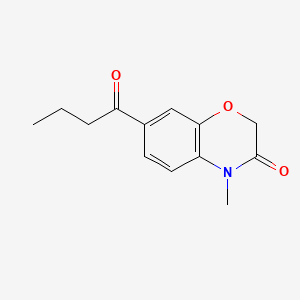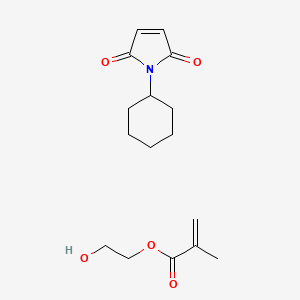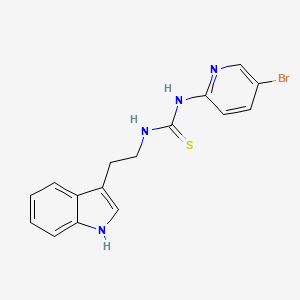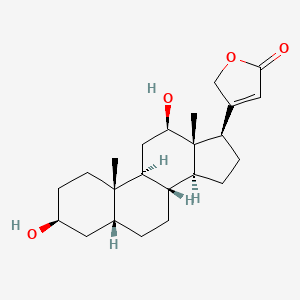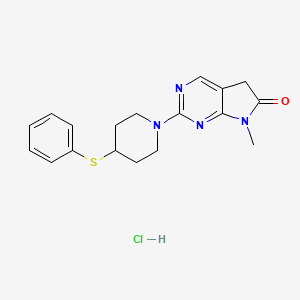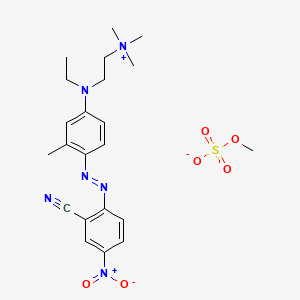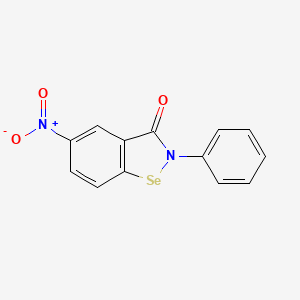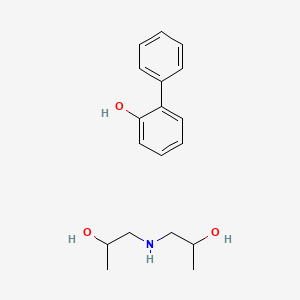
(1,1'-Biphenyl)-2-ol, diisopropanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is a chemical compound that consists of a biphenyl structure with a hydroxyl group at the 2-position and a diisopropanolamine salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt typically involves the hydroxylation of biphenyl compounds. One common method is the Pd(II)-catalyzed hydroxylation of [1,1’-biphenyl]-2-ols using tBuOOH as an oxidant . The reaction conditions include the use of palladium catalysts and specific oxidizing agents to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production methods for (1,1’-Biphenyl)-2-ol, diisopropanolamine salt may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form biphenyl derivatives with reduced functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tBuOOH for hydroxylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as quinones, reduced biphenyls, and substituted biphenyls. These products can have diverse chemical and physical properties, making them useful in different applications.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the biphenyl structure allow the compound to form specific interactions with these targets, leading to various biological effects. The diisopropanolamine salt component can enhance the solubility and stability of the compound, facilitating its use in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simple aromatic hydrocarbon with two connected phenyl rings.
(1,1’-Biphenyl)-4,4’-disulfonate: A biphenyl derivative with sulfonate groups.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: A biphenyl derivative with bromine and isopropoxy groups.
Uniqueness
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is unique due to the presence of both a hydroxyl group and a diisopropanolamine salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other biphenyl derivatives may not be able to fulfill.
Eigenschaften
CAS-Nummer |
68213-84-3 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(2-hydroxypropylamino)propan-2-ol;2-phenylphenol |
InChI |
InChI=1S/C12H10O.C6H15NO2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(8)3-7-4-6(2)9/h1-9,13H;5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
OUVCOUYWPMZGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC(C)O)O.C1=CC=C(C=C1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


